molecular formula C12H11N5O4 B392094 N-(4-acetylphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide

N-(4-acetylphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B392094
M. Wt: 289.25g/mol
InChI Key: BFJINKWPRYFWDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide is a complex organic compound that features both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide typically involves multi-step organic reactions. One common route includes the nitration of a triazole ring followed by acetylation and subsequent coupling with a phenylacetamide derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Halogens and other electrophiles can be introduced using Lewis acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-(4-acetylphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or disrupt cellular pathways, leading to the desired therapeutic effects. The nitro group can participate in redox reactions, while the triazole ring can interact with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C12H11N5O4

Molecular Weight

289.25g/mol

IUPAC Name

N-(4-acetylphenyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide

InChI

InChI=1S/C12H11N5O4/c1-8(18)9-2-4-10(5-3-9)14-11(19)6-16-7-13-12(15-16)17(20)21/h2-5,7H,6H2,1H3,(H,14,19)

InChI Key

BFJINKWPRYFWDA-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC(=N2)[N+](=O)[O-]

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC(=N2)[N+](=O)[O-]

Origin of Product

United States

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